REACTION_CXSMILES
|
[Na+].[OH:2][C:3]1[C:4]([S:20]([O-:23])(=O)=[O:21])=[CH:5][C:6]2[C:7](=[O:19])[C:8]3[C:13]([C:14](=[O:18])[C:15]=2[C:16]=1[OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3.[Cl:24]S(O)(=O)=O>>[OH:2][C:3]1[C:4]([S:20]([Cl:24])(=[O:23])=[O:21])=[CH:5][C:6]2[C:7](=[O:19])[C:8]3[C:13]([C:14](=[O:18])[C:15]=2[C:16]=1[OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1|
|
Name
|
3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Na+].OC=1C(=CC=2C(C3=CC=CC=C3C(C2C1O)=O)=O)S(=O)(=O)[O-]
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Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which the solution was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (3×100 mL), methylene chloride extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC=2C(C3=CC=CC=C3C(C2C1O)=O)=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |